(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by techniques such as HRMS, IR, 1H and 13C NMR . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential as a multifunctional anti-Alzheimer’s agent. It’s part of a class of drugs known as cholinesterase inhibitors, which are used to treat Alzheimer’s by affecting acetylcholine levels in the brain . The compound has shown promising results in inhibiting acetylcholinesterase (AChE), which could help improve cognitive functions in Alzheimer’s patients.
Antimicrobial Activity
Research has indicated that derivatives of this compound may possess significant antimicrobial properties. Novel compounds synthesized from it have been tested and found to have promising antibacterial and antifungal activities . This opens up possibilities for developing new antimicrobial medications.
Monoamine Releasing Agent
The benzylpiperidine moiety of the compound acts as a monoamine releasing agent. It has been found to have selectivity for releasing dopamine over serotonin and is most efficacious as a releaser of norepinephrine . This property could be useful in the development of treatments for disorders related to neurotransmitter imbalances.
Anti-Aβ Aggregation
The compound has been evaluated for its capacity to prevent the aggregation of amyloid-beta (Aβ) peptides . This is significant because Aβ aggregation is a hallmark of Alzheimer’s disease, and inhibiting this process could be a therapeutic strategy.
Antioxidant Activity
In addition to its anti-Aβ aggregation capabilities, the compound also exhibits antioxidant activity . This means it could potentially be used to combat oxidative stress, which is implicated in various neurodegenerative diseases.
Metal-Chelating Properties
The compound has shown metal-chelating ability . Chelating metal ions can be beneficial in treating diseases where metal ions play a role in the pathology, such as certain forms of dementia where metal ion dysregulation is observed.
Future Directions
The future directions of research involving this compound could potentially involve further exploration of its biological activities. Indole derivatives, which this compound is a part of, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-20-9-7-19(8-10-20)22-16-21(24-28-22)23(26)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQVQPXMPBAPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone |
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